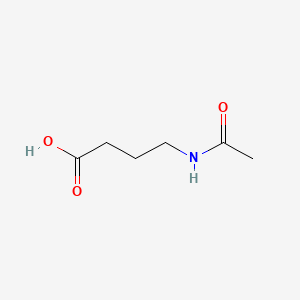

4-Acetamidobutyric acid

概要

説明

N-アセチルガンマ-アミノ酪酸は、中枢神経系における主要な抑制性神経伝達物質であるガンマ-アミノ酪酸の誘導体です。N-アセチルガンマ-アミノ酪酸は、特に神経科学の分野において、その潜在的な治療応用で知られています。

準備方法

合成経路と反応条件

N-アセチルガンマ-アミノ酪酸は、ガンマ-アミノ酪酸のアセチル化によって合成できます。この反応は通常、酢酸無水物または塩化アセチルをアセチル化剤として使用します。反応は、ピリジンなどの塩基の存在下で行われ、反応中に生成される塩酸を中和します。反応条件は通常、室温で混合物を数時間撹拌し、反応が完了するまで行われます。

工業生産方法

工業的な設定では、N-アセチルガンマ-アミノ酪酸の生産は、バイオテクノロジーの方法を使用する場合があります。大腸菌などの遺伝子組み換え菌株を用いた微生物合成は、ガンマ-アミノ酪酸とその誘導体の生産において調査されてきました。 これらの方法は、持続可能性と費用対効果の点で利点があります .

化学反応の分析

Enzymatic Oxidation of N4-Acetylaminobutanal

4-Acetamidobutyric acid is primarily synthesized via the oxidation of N4-acetylaminobutanal by aldehyde dehydrogenases (ALDHs). This reaction involves the irreversible conversion of the aldehyde group to a carboxylic acid, with NAD+ as a cofactor .

Key Enzymes and Reactions

Palladium-Catalyzed Hydrocarboxylation

This compound can be synthesized synthetically via hydrocarboxylation of N-allylacetamide under palladium catalysis . The reaction occurs in aqueous media under mild conditions (e.g., 1 atm CO pressure) and produces the linear isomer with high regioselectivity .

Reaction Mechanism

-

Substrate : N-allylacetamide

-

Catalyst : Pd(OAc)₂ with TPPTS ligand

-

Conditions :

-

Products :

Key Observations

-

Hydrolysis Side Reaction : Amide groups in substrates/products undergo acid-catalyzed hydrolysis, forming acetamide and propanal. This is mitigated by reducing HOTs concentration or using weaker acids like propanoic acid .

-

Inhibition : Reaction stalls at ~70% conversion due to side products, resolved by increasing TPPTS ligand concentration .

Hydrolysis and Decomposition

-

Amide Hydrolysis : Under acidic conditions, the amide group in this compound can hydrolyze to form 4-aminobutyric acid (GABA) .

-

Decarboxylation : While not explicitly detailed in the sources, gamma amino acids like GABA derivatives often undergo decarboxylation under basic conditions, potentially forming amines (e.g., putrescine) .

Substitution Reactions

-

Allylic Substitution : In palladium-catalyzed reactions, N-allylacetamide may undergo substitution to form propanal, competing with hydrocarboxylation .

Metabolic Context

This compound is a gamma amino acid derivative involved in eukaryotic metabolism, including the urea cycle and GABA biosynthesis . Its presence in foods like blackberries, cassava, and peppers suggests dietary intake as a potential biomarker .

科学的研究の応用

Thyroid Cancer

Recent studies have highlighted the role of 4-acetamidobutyric acid as a potential biomarker for diagnosing papillary thyroid cancer (PTC). In a cohort study involving plasma samples from patients with PTC, elevated levels of this compound were observed, alongside other metabolites like leucine and lysine. The metabolic profile achieved an area under the curve (AUC) of 0.853, indicating strong diagnostic capability .

Diabetic Kidney Disease

This compound has also been identified as a promising biomarker for diabetic kidney disease (DKD). A study demonstrated that its levels increased progressively with the advancement of DKD stages, suggesting its potential utility in early diagnosis . The compound exhibited excellent predictive performance when combined with other metabolites, achieving an AUC of 0.861 for distinguishing between T2DM without DKD and DKD patients .

Metabolomics Research

The application of metabolomics has revealed significant insights into the role of this compound in various metabolic pathways. As part of broader metabolic profiling efforts, this compound has been linked to changes in metabolic states associated with different diseases:

- Chronic Kidney Disease : Elevated urinary levels of this compound have been noted in patients with stage 5 chronic kidney disease, indicating its relevance in renal function assessment .

- Cystic Fibrosis : In children with cystic fibrosis, breath analysis identified this compound among other metabolites that differentiate affected individuals from healthy controls .

Pharmaceutical Applications

This compound serves as an important pharmaceutical intermediate. Its derivatives are being explored for their neuroprotective effects and potential therapeutic applications in treating neurological disorders due to their structural similarity to gamma-aminobutyric acid (GABA), a well-known neurotransmitter .

Summary Table of Applications

作用機序

N-アセチルガンマ-アミノ酪酸は、中枢神経系におけるガンマ-アミノ酪酸受容体と相互作用することによってその効果を発揮します。これらの受容体は、抑制性神経伝達に関与しており、神経興奮性を調節し、脳における興奮と抑制のバランスを維持するのに役立ちます。 この化合物は、神経伝達と神経保護に関与する他の分子標的や経路にも影響を与える可能性があります .

類似の化合物との比較

類似の化合物

ガンマ-アミノ酪酸: 主要な抑制性神経伝達物質である母体化合物。

N-アセチルアスパルチルグルタミン酸: 神経調節効果を持つ別の誘導体。

アカンプロセート: アルコール依存症の治療に使用されるガンマ-アミノ酪酸の構造類似体 .

独自性

N-アセチルガンマ-アミノ酪酸は、アセチル化された形態で独特であり、母体化合物と比較して異なる薬物動態および薬力学特性を付与する可能性があります。この独自性は、研究や潜在的な治療用途にとって貴重な化合物となっています。

類似化合物との比較

Similar Compounds

Gamma-aminobutyric acid: The parent compound, which is a major inhibitory neurotransmitter.

N-acetyl aspartyl glutamate: Another derivative with neuromodulatory effects.

Acamprosate: A structural analogue of gamma-aminobutyric acid used in the treatment of alcohol dependence .

Uniqueness

N-acetyl gamma-aminobutyric acid is unique in its acetylated form, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

生物活性

4-Acetamidobutyric acid, also known as N-acetyl-4-aminobutyric acid, is a derivative of gamma-aminobutyric acid (GABA) and is classified within the group of gamma amino acids. This compound has garnered attention due to its potential biological activities and implications in various physiological processes, including metabolism and disease progression.

- Chemical Formula : CHNO

- Molecular Weight : 145.1564 g/mol

- pKa : Essentially neutral, indicating weak basicity .

Sources and Metabolism

This compound is naturally present in various food items such as blackberries, raspberries, cassava, and peppers. It is also produced in the human body as a product of the urea cycle and amino acid metabolism. The compound is detectable in biological fluids including blood, urine, and feces, as well as in human tissues like the prostate .

Neurotransmitter Modulation

As a GABA derivative, this compound may influence neurotransmission. GABA is a primary inhibitory neurotransmitter in the central nervous system, and derivatives can modulate GABAergic signaling pathways. This modulation can have implications for conditions such as anxiety and epilepsy .

Cardiovascular Implications

Recent studies have linked elevated levels of this compound to increased cardiovascular mortality risk. In a large cohort study involving over 11,000 participants, higher concentrations of this metabolite were associated with a greater likelihood of all-cause and cardiovascular mortality. The association was partially mediated by the incidence of cardiovascular disease (CVD), suggesting that this compound may serve as a biomarker for cardiovascular risk assessment .

Kidney Disease Association

Research indicates that levels of this compound increase with the progression of diabetic kidney disease (DKD). It has been identified as a potential biomarker for early diagnosis of DKD, showing significant predictive performance when combined with other metabolites . The following table summarizes the changes in metabolite levels associated with DKD progression:

| Metabolite | T2DM vs DKD Stage III | T2DM vs DKD Stage IV |

|---|---|---|

| Uracil | 1.7295 (p=0.0011) | 1.5512 (p=0.0159) |

| This compound | 1.6888 (p<0.0001) | 3.0293 (p<0.0001) |

| Pyrazine | 0.4068 (p=0.0214) | 0.4473 (p=0.0424) |

Case Study: Metabolomic Profiles and Mortality

In a study examining plasma metabolomic profiles associated with longevity and mortality, researchers found that higher levels of this compound correlated with increased mortality risk across diverse populations. This study highlighted the need for further investigation into how this metabolite influences aging processes and overall health outcomes .

Case Study: Diabetic Kidney Disease

A recent investigation into metabolic changes in extracellular vesicles revealed that this compound levels rise with disease severity in diabetic patients. This finding supports its role as an early biomarker for DKD and emphasizes its potential utility in clinical settings for monitoring disease progression .

特性

IUPAC Name |

4-acetamidobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-5(8)7-4-2-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTFMUBKZQVKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184344 | |

| Record name | 4-Acetamidobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Acetamidobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3025-96-5 | |

| Record name | 4-Acetamidobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3025-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetamidobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003025965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetamidobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetamidobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetamidobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ACETAMIDOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A70KD310L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Acetamidobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What metabolic pathways have been linked to altered 4-acetamidobutanoic acid levels?

A1: Research suggests that 4-acetamidobutanoic acid is associated with several metabolic pathways. Studies have identified it as a potential biomarker for:

- Tricarboxylic acid (TCA) cycle dysregulation: E-cigarette vaping has been linked to decreased 4-acetamidobutanoic acid levels alongside other TCA cycle intermediates. This suggests a potential role for this compound in understanding the metabolic consequences of vaping. [, ]

- Steroid hormone biosynthesis: In a rat model of chronic fatigue syndrome, treatment with selenium-polysaccharides from Ziyang green tea led to improvements in fatigue markers and was associated with alterations in several metabolites, including an increase in 21-hydroxypregnenolone. This points towards a potential link between 4-acetamidobutanoic acid, steroid hormone biosynthesis, and chronic fatigue syndrome. []

Q2: Can 4-acetamidobutanoic acid be used as a biomarker for specific diseases?

A2: Emerging research suggests that 4-acetamidobutanoic acid holds promise as a potential biomarker for various conditions.

- Diabetic Kidney Disease (DKD): 4-Acetamidobutanoic acid, found in extracellular vesicles, has been identified as a potential early biomarker for DKD, demonstrating excellent predictive performance when combined with other metabolites like uracil, LPC(O-18:1/0:0), and sphingosine 1-phosphate. []

- Cardiopulmonary diseases: The distinct metabolic signatures of e-cigarette vaping and cigarette smoking, including alterations in 4-acetamidobutanoic acid levels, suggest its potential as a systemic biomarker for early detection of cardiopulmonary diseases. [, ]

- Mortality and Longevity: Interestingly, higher levels of 4-acetamidobutanoic acid in plasma were linked to an increased risk of all-cause mortality and a decreased likelihood of longevity in a large prospective study. This association highlights the complex interplay of this metabolite within broader biological pathways related to aging and survival. [, ]

Q3: How does 4-acetamidobutanoic acid relate to antioxidant activity?

A3: Research on muscadine grapes has revealed a strong correlation between 4-acetamidobutanoic acid and antioxidant activities, particularly those measured by DPPH and FRAP assays. This suggests that 4-acetamidobutanoic acid may play a role in the antioxidant properties of muscadine berries, alongside other compounds like gallic acid. []

Q4: What are the implications of finding 4-acetamidobutanoic acid in muscadine grapes?

A4: The identification of 4-acetamidobutanoic acid as a potential antioxidant contributor in muscadine grapes opens avenues for further exploration. This finding may be relevant for:

- Understanding the health benefits of muscadine grapes: This could contribute to a deeper understanding of the potential health benefits associated with consuming these grapes. []

- Developing functional foods and nutraceuticals: The presence of this compound could be investigated for its potential in developing novel functional foods or nutraceuticals. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。